molecular formula C14H16 B14233256 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene CAS No. 501941-06-6

1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene

Katalognummer: B14233256
CAS-Nummer: 501941-06-6
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: AFNAWWZOSYIQFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction between cyclopentadiene and 2-methylstyrene. This reaction is conducted under controlled conditions, often requiring elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reduction: Hydrogen gas (H_2), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl_2, Br_2), nitrating agents (HNO_3)

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate the formation of reactive intermediates. Additionally, its unique structure allows it to participate in ring-opening reactions, leading to the formation of new chemical entities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of both the bicyclic structure and the methylphenyl group, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

501941-06-6

Molekularformel

C14H16

Molekulargewicht

184.28 g/mol

IUPAC-Name

1-(2-methylphenyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C14H16/c1-11-4-2-3-5-13(11)14-8-6-12(10-14)7-9-14/h2-6,8,12H,7,9-10H2,1H3

InChI-Schlüssel

AFNAWWZOSYIQFE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C23CCC(C2)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.